MDR-Reversal Potency: Hatomarubigin A is Ten-Fold More Effective than Hatomarubigins B, C, and D
In a direct head-to-head comparison against colchicine-resistant KB(CHR) cells, Hatomarubigin A demonstrated an IC50 of 1.0 µg/mL for reversing colchicine resistance, which is ten-fold more potent than the other congeners. Hatomarubigins B, C, and D each showed approximately the same IC50 values in the narrow range of 10–12.5 µg/mL under identical conditions [1].
Hat B/C/D: IC50 10–12.5 µg/mL
Rubiginone B2: >50 µg/mL
| Evidence Dimension | Potency to reverse colchicine resistance (IC50 in the presence of 1.5 µg/mL colchicine) |
|---|---|
| Target Compound Data | IC50 = 1.0 µg/mL |
| Comparator Or Baseline | Hatomarubigin B, C, D: IC50 = 10-12.5 µg/mL; Rubiginone B2: IC50 >50 µg/mL |
| Quantified Difference | Hatomarubigin A is approximately 10-12.5 times more potent than B, C, and D. |
| Conditions | KB(CHR) colchicine-resistant human carcinoma cells; Eagle's MEM + 0.1% Bacto-peptone + 10% FCS; 1 × 10^5 cells/mL; 37°C; 24-hour incubation; co-treatment with 1.5 µg/mL colchicine. |
Why This Matters
This order-of-magnitude potency difference is the single most important factor for assay design; using Hatomarubigin B, C, or D requires doses that risk off-target effects, limiting the experimental window for studying MDR reversal.
- [1] Hayakawa Y, Ha SC, Kim YJ, Furihata K, Seto H. Studies on the isotetracenone antibiotics. IV. Hatomarubigins A, B, C and D, new isotetracenone antibiotics effective against multidrug-resistant tumor cells. J Antibiot (Tokyo). 1991 Nov;44(11):1179-86. View Source
